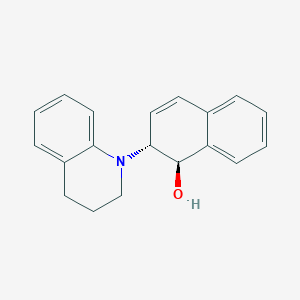![molecular formula C18H31IOSi B14258894 tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane CAS No. 491577-05-0](/img/structure/B14258894.png)
tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane: is an organosilicon compound that features a tert-butyl group, a phenyl ring, and an iodopropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3-iodopropylphenol in the presence of a base such as imidazole. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at a controlled temperature to ensure high yield and selectivity .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodopropyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phenyl ring and the propoxy chain can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The silicon-oxygen bond in the tert-butyl(dimethyl)silyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Hydrolysis: Products include silanols and alcohols.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organosilicon compounds.
- Employed in the development of new materials with unique properties.
Biology and Medicine:
- Potential applications in drug delivery systems due to its ability to form stable complexes with various biomolecules.
- Investigated for its role in the synthesis of biologically active compounds.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of coatings and adhesives with enhanced properties.
Mechanism of Action
The mechanism of action of tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane involves its ability to interact with various molecular targets through its functional groups. The iodopropyl chain can participate in nucleophilic substitution reactions, while the phenyl ring can engage in π-π interactions with aromatic systems. The tert-butyl(dimethyl)silyl group provides steric protection and stability to the molecule, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
- tert-Butyl(dimethyl)silyl chloride
- 3-Iodopropylphenol
- tert-Butyl(dimethyl)silyl ether
Uniqueness: tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane is unique due to its combination of a tert-butyl(dimethyl)silyl group with an iodopropylphenyl moiety. This combination imparts unique reactivity and stability, making it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
491577-05-0 |
|---|---|
Molecular Formula |
C18H31IOSi |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
tert-butyl-[3-[4-(3-iodopropyl)phenyl]propoxy]-dimethylsilane |
InChI |
InChI=1S/C18H31IOSi/c1-18(2,3)21(4,5)20-15-7-9-17-12-10-16(11-13-17)8-6-14-19/h10-13H,6-9,14-15H2,1-5H3 |
InChI Key |
DZYBTAQDLHMKCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC1=CC=C(C=C1)CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


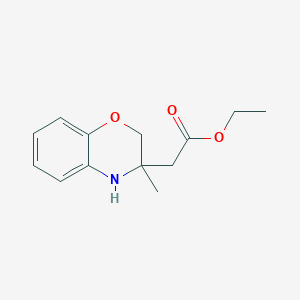

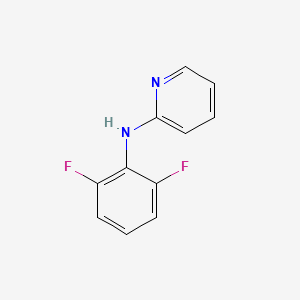

![9,9'-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane)](/img/structure/B14258840.png)
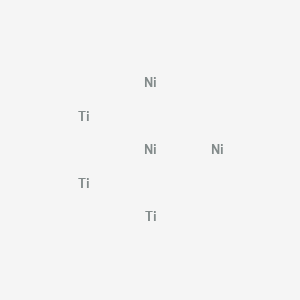
![2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14258848.png)
![6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole](/img/structure/B14258860.png)
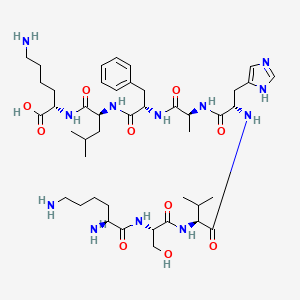
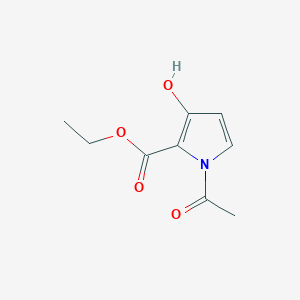
![[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol](/img/structure/B14258886.png)
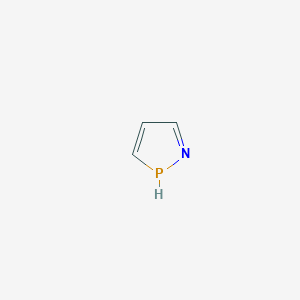
![Silane, tetrakis[3-(trichlorosilyl)propyl]-](/img/structure/B14258901.png)
